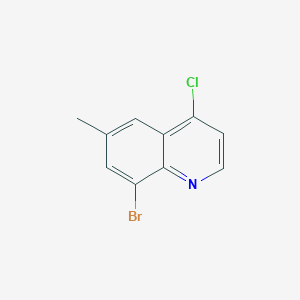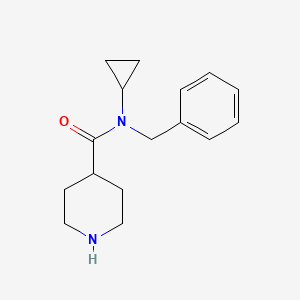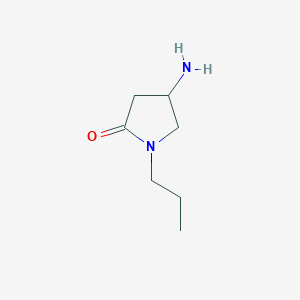
1-Boc-4-(3-Methoxypropylamino)piperidine
Vue d'ensemble
Description
“1-Boc-4-(3-Methoxypropylamino)piperidine” is a chemical compound with the CAS Number: 887588-23-0 and a molecular weight of 272.39 . Its IUPAC name is tert-butyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of “1-Boc-4-(3-Methoxypropylamino)piperidine” is C14H28N2O3. The InChI code is 1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Pharmacology: GPR119 Agonists Synthesis
“1-Boc-4-(3-Methoxypropylamino)piperidine” is utilized in the synthesis of selective GPR119 agonists . These agonists are being researched for their potential in treating type II diabetes by stimulating insulin release. The compound’s role in the synthesis of these agonists is crucial due to its structural specificity and reactivity.
Material Science: Heterocyclic Building Block
In material science, this compound serves as a heterocyclic building block . Its unique structure is beneficial in creating polymers and materials with specific properties, such as increased durability or conductivity. Its application in this field is a testament to its versatility and importance in developing new materials.
Chemical Synthesis: Intermediate for Fentanyl Analogues
The compound is an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl and benzylfentanyl . Its protected amine group allows for subsequent synthetic steps to create these potent analgesics under controlled laboratory conditions.
Biochemistry: Protease Inhibitors
In biochemistry, “1-Boc-4-(3-Methoxypropylamino)piperidine” is explored for its potential in the synthesis of protease inhibitors . These inhibitors can play a significant role in treating diseases where proteases are a key factor, such as in certain viral infections and cancers.
Industrial Uses: Chemical Compounds Manufacturing
Industrially, it is used in the manufacture of various chemical compounds . Its stability and reactivity make it a valuable component in creating a wide range of products, from pharmaceuticals to specialty chemicals used in different industries.
Medicinal Chemistry: Synthesis of Therapeutic Molecules
In medicinal chemistry, the compound is employed in the synthesis of therapeutic molecules . Its role in creating complex drug structures is vital due to its reactive functional groups, which allow for targeted modifications to achieve desired pharmacological effects.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXIXCCMHCXBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656263 | |
| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-Methoxypropylamino)piperidine | |
CAS RN |
887588-23-0 | |
| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)










